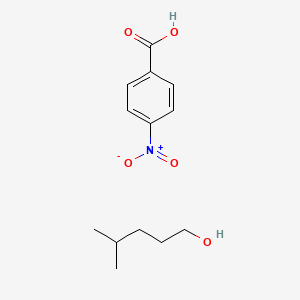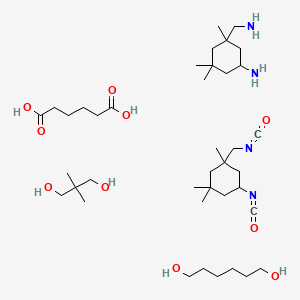
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- is a heterocyclic compound that features a pyridine ring with a thione group and a dimethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- typically involves the reaction of a pyridine derivative with a thione source under specific conditions. One common method involves the use of dimethylamine and a suitable pyridine precursor, followed by cyclization and thione formation. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and other interactions, while the thione group can act as a nucleophile in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: A similar compound with a dimethylamino group attached to a pyridine ring.
2-Mercaptopyridine: Contains a thione group attached to a pyridine ring.
N,N-Dimethyl-4-aminopyridine: Another derivative with a dimethylamino group on the pyridine ring
Propiedades
Número CAS |
59743-23-6 |
|---|---|
Fórmula molecular |
C9H16N2S |
Peso molecular |
184.30 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2,2-dimethyl-1,3-dihydropyridine-6-thione |
InChI |
InChI=1S/C9H16N2S/c1-9(2)6-7(11(3)4)5-8(12)10-9/h5H,6H2,1-4H3,(H,10,12) |
Clave InChI |
XMIVUKIYJUWUOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=S)N1)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
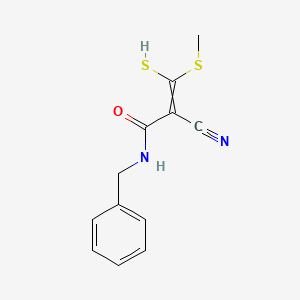
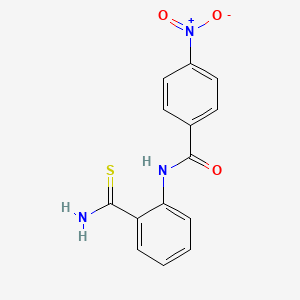
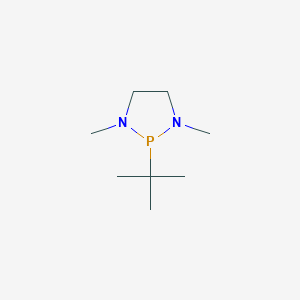
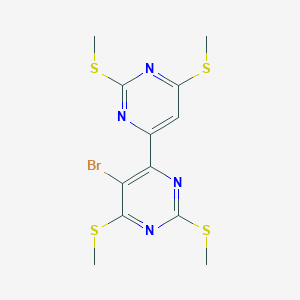
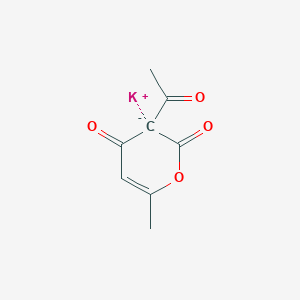
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
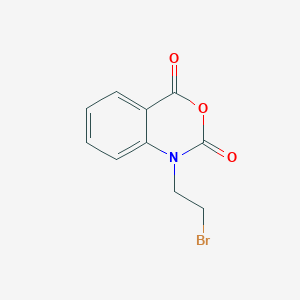
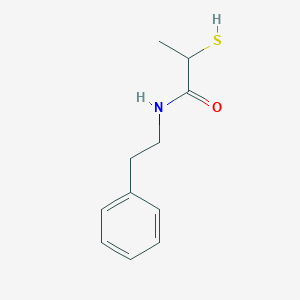
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
